1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate
Description
Properties
IUPAC Name |
1,4-dioxane;ethyl 3-[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-8-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5.C4H8O2/c1-2-30-25(29)17-6-3-7-18(12-17)27-14-20-21(31-15-27)9-8-19-23(28)22(32-24(19)20)11-16-5-4-10-26-13-16;1-2-6-4-3-5-1/h3-13H,2,14-15H2,1H3;1-4H2/b22-11-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJYEZYSFTVOJJ-RDNBWONGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2.C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2.C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , 1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate , is a complex organic molecule with potential biological activities. This article reviews its structure, biological properties, and relevant research findings.
Chemical Structure
The compound features a unique tricyclic structure with dioxane and pyridine moieties that may contribute to its biological activity. The presence of the benzoate and pyridinyl groups suggests potential interactions with biological targets such as enzymes or receptors.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this one exhibit significant anticancer activities. For instance, coumarin derivatives have been reported to possess various pharmacological properties including anticancer effects . The structural similarity of the target compound to known anticancer agents suggests it may also display similar activities.
Antimicrobial Activity
Compounds containing pyridine rings are often associated with antimicrobial properties. Research has shown that such compounds can inhibit the growth of various bacteria and fungi . This is particularly relevant for the target compound as it contains a pyridinyl moiety.
Study on Related Compounds
A study focusing on coumarin derivatives demonstrated their effectiveness against several cancer cell lines and indicated their potential use in treating infections due to their antimicrobial properties . The study provided a framework for understanding how structural modifications can enhance biological activity.
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications in the structure of similar compounds can lead to enhanced potency against specific biological targets. For example, changes in substituents on the pyridine ring or alterations in the dioxane structure could significantly impact the biological activity of the compound .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Coumarin derivatives | Inhibition of cancer cell proliferation |
| Antimicrobial | Pyridine derivatives | Growth inhibition of bacteria/fungi |
Research Findings
- Anticancer Mechanisms : The mechanisms by which similar compounds exert anticancer effects often involve the induction of apoptosis and inhibition of cell cycle progression . These pathways may also be relevant for the target compound.
- Antimicrobial Mechanisms : The antimicrobial activity is typically attributed to interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Ethers and Dioxane Derivatives
- 1,4-Dioxane (C₄H₈O₂): Physical Properties: Boiling point 101°C, density 1.033 g/cm³, miscible in water due to hydrogen bonding . Toxicity: Classified as a probable human carcinogen (IARC Group 2B) with liver/kidney toxicity and environmental persistence . Analytical Methods: Quantified via GC-MS (detection limit ~0.1 ppm) using headspace extraction (3 g sample, 10,000 rpm centrifugation) .
Ethylene Glycol Derivatives (e.g., PEG 200/PEG 600):
Tricyclic and Pyridine-Containing Compounds
- Pyridoxine–Triazole Hybrids (e.g., 5-(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine): Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at 70°C for 12 hours .
Benzoxazine Derivatives (e.g., Ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate):
Benzoate Esters and Aromatic Systems
- Ethyl 3-[(Substituted-oxadiazolyl)methyl]benzoates:
Key Research Findings and Data
Table 1: Comparative Analysis of Key Properties
Table 2: Analytical Methods for 1,4-Dioxane vs. Tricyclic Analogs
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry (e.g., pyridine ring substitution patterns) and confirms ester linkages (δ ~4.3 ppm for ethyl groups) .
- X-ray Crystallography : Determines absolute configuration of the tricyclic core and Z/E isomerism in the methylidene group (e.g., C–C bond lengths <1.4 Å for conjugated systems) .
- Advanced Resolution : Use NOESY for spatial proximity analysis in ambiguous stereoisomers .
How can reaction conditions be systematically optimized to enhance regioselectivity in heterocyclic ring formation?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Vary base (e.g., NaH vs. K₂CO₃), temperature (40–100°C), and solvent (polar aprotic vs. ethers) to map regioselectivity trends .
- Case Study : Substituting pyridin-3-amine with electron-withdrawing groups (e.g., Cl) increases cyclization yields from 45% to 75% under K₂CO₃/DMF at 70°C .
Methodological Insight : Use LC-MS to quantify minor regioisomers and adjust ligand-metal ratios (e.g., CuI in click chemistry) to suppress competing pathways .
How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Q. Advanced Research Focus
- Cross-Validation : Compare DFT-calculated IR/Raman spectra (e.g., Gaussian 16, B3LYP/6-31G*) with experimental data to identify discrepancies in vibrational modes .
- Case Study : Discrepancies in carbonyl stretching frequencies (Δν ~20 cm⁻¹) may arise from solvent effects (implicit vs. explicit solvation models) .
Methodological Insight : Re-optimize computational models using crystallographic data as input constraints .
What strategies are recommended for evaluating the compound’s bioactivity and mechanism of action?
Q. Advanced Research Focus
- In Vitro Assays : Screen against kinase or protease targets (e.g., IC₅₀ via fluorescence polarization) to identify inhibition patterns .
- Target Identification : Use SPR (surface plasmon resonance) to assess binding kinetics (kₐₙ/kₒff) with putative receptors (e.g., triazole-linked enzymes) .
Methodological Insight : Pair molecular docking (AutoDock Vina) with mutagenesis studies to validate binding pockets .
How can chemical modifications enhance solubility without compromising bioactivity?
Q. Advanced Research Focus
- Functionalization : Introduce polar groups (e.g., –OH, –SO₃H) at the benzoate moiety while preserving the tricyclic core .
- Prodrug Design : Replace ethyl ester with PEGylated derivatives to improve aqueous solubility (logP reduction from 3.2 to 1.8) .
Methodological Insight : Use Hansen solubility parameters (HSPiP software) to screen co-solvents for formulation .
What degradation pathways occur under physiological conditions, and how can stability be improved?
Q. Advanced Research Focus
- Hydrolysis : Ethyl ester cleavage at pH >7.4 (t₁/₂ ~8 hours) forms carboxylic acid derivatives .
- Oxidative Stress : Thioxo groups in thiazolidinone analogs degrade via ROS-mediated pathways (LC-MS/MS confirmation) .
Methodological Insight : Stabilize via lyophilization (trehalose matrix) or encapsulation in PLGA nanoparticles .
Which computational tools best predict intermolecular interactions for crystallography-assisted drug design?
Q. Advanced Research Focus
- Docking Studies : Combine Glide (Schrödinger) with QM/MM to model ligand-receptor interactions (e.g., π-π stacking with pyridine rings) .
- Crystal Packing Analysis : Mercury CSD software identifies H-bond networks (e.g., N–H···O=C motifs) influencing lattice stability .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Purification : Chromatography bottlenecks (e.g., C18 column reuse limits) are addressed via centrifugal partition chromatography (CPC) .
- Reproducibility : Implement PAT (process analytical technology) for real-time FTIR monitoring of key intermediates .
How can researchers integrate multi-omics data to elucidate structure-activity relationships (SAR)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
